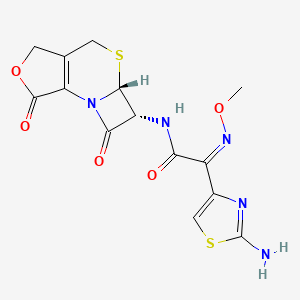

Deacetylcefotaxime lactone

説明

特性

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWUKXFFGUOQE-GHXIOONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216550 | |

| Record name | Deacetylcefotaxime lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66340-33-8 | |

| Record name | Deacetylcefotaxime lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066340338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylcefotaxime lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLCEFOTAXIME LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z40JM5X8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Cephalosporin Chemistry Research

Deacetylcefotaxime lactone is intrinsically linked to the third-generation cephalosporin (B10832234) antibiotic, cefotaxime (B1668864). Cefotaxime is known to be susceptible to degradation under various conditions, including the influence of pH, temperature, and enzymatic action. nih.govasm.org The degradation pathway of cefotaxime is a key area of study, as it leads to the formation of several metabolites, including the microbiologically active desacetylcefotaxime (B1670277) and the inactive deacetylcefotaxime lactone. austell.co.zakarger.com

The formation of deacetylcefotaxime lactone occurs through the intramolecular cyclization of deacetylcefotaxime, which itself is formed by the deacetylation of the parent drug, cefotaxime. karger.com This process is a critical aspect of cefotaxime's stability profile. Research indicates that the degradation of cefotaxime and the subsequent formation of the lactone can be influenced by factors such as the presence of serum esterases and the pH of the solution. nih.govasm.org Cefotaxime is most stable in a pH range of 5 to 7. drugs.com The lactonization process represents a loss of antibacterial activity, as the structural integrity of the cephalosporin nucleus is altered. karger.com

Chemical Transformation Pathway

Cefotaxime → Desacetylcefotaxime → Deacetylcefotaxime Lactone

Significance of Deacetylcefotaxime Lactone As a Subject of Academic Investigation

The academic and industrial significance of deacetylcefotaxime lactone stems primarily from its status as a critical impurity and degradation product of cefotaxime (B1668864) and other related cephalosporins like ceftriaxone (B1232239). ontosight.aimedkoo.com Its presence can impact the quality, stability, and efficacy of the final pharmaceutical product. ontosight.ai Consequently, regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set stringent limits on the acceptable levels of this impurity in drug formulations. ontosight.ai

Key areas of investigation include:

Impurity Profiling: A significant portion of research is dedicated to developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), to detect, quantify, and monitor the levels of deacetylcefotaxime lactone in cefotaxime preparations. smolecule.comamazonaws.com

Degradation Kinetics: Understanding the rate and mechanism of deacetylcefotaxime lactone formation is crucial for establishing appropriate storage conditions and shelf-life for cefotaxime-based medications. smolecule.com Studies have shown that temperature and pH are critical factors in the degradation of cephalosporins. researchgate.net

Reference Standard: Purified deacetylcefotaxime lactone serves as a reference standard in analytical laboratories for the accurate identification and quantification of this impurity in pharmaceutical batches. smolecule.com

Table 1: Chemical and Physical Properties of Deacetylcefotaxime Lactone

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ nih.gov |

| Molecular Weight | 395.4 g/mol nih.gov |

| CAS Number | 66340-33-8 nih.gov |

| Appearance | White Powder pharmaffiliates.com |

| Solubility | Soluble in DMSO medkoo.com |

Overview of Principal Research Trajectories and Unresolved Questions Regarding the Compound

De Novo Synthetic Pathways for Deacetylcefotaxime Lactone

The synthesis of the complex deacetylcefotaxime lactone core from simple, non-cephalosporin starting materials is a challenging endeavor that is not widely documented in mainstream chemical literature. The primary focus remains on its generation from existing cephalosporin frameworks.

Directed Synthesis of Deacetylcefotaxime Lactone from Related Cephalosporin Scaffolds

The most established route to deacetylcefotaxime lactone is through the chemical transformation of cefotaxime or its primary metabolite, deacetylcefotaxime. karger.commedchemexpress.com This pathway is highly relevant in both pharmaceutical degradation studies and for the intentional synthesis of the lactone as an analytical reference standard. medkoo.comontosight.ai

Optimization of Reaction Conditions and Yields for FormationThe conversion of deacetylcefotaxime to its lactone is highly dependent on the reaction environment. Kinetic studies of cefotaxime degradation reveal that pH and temperature are critical factors influencing the rate and yield of lactone formation.researchgate.net

Effect of pH: The lactonization reaction is significantly accelerated in acidic media. researchgate.net In highly acidic solutions (e.g., pH 1.9), the conversion of the deacetyl intermediate to the lactone is particularly efficient. researchgate.net As the pH increases, the rate of this specific transformation decreases.

Effect of Temperature: Like most chemical reactions, the rate of lactone formation increases with temperature. Studies investigating the degradation kinetics of related cephalosporins show a clear temperature-dependent acceleration of hydrolysis and subsequent reactions. researchgate.net

The table below summarizes the key factors influencing the directed synthesis of deacetylcefotaxime lactone from its precursor.

| Parameter | Condition | Outcome on Lactone Formation | Reference |

| Starting Material | Deacetylcefotaxime | Direct precursor for intramolecular cyclization | researchgate.net |

| pH | Highly Acidic (e.g., pH 1.9) | Accelerates the rate of lactonization | researchgate.net |

| pH | Neutral to Alkaline (e.g., pH 9.0) | Favors other degradation pathways over lactonization | researchgate.net |

| Temperature | Increased | Increases the overall reaction rate | researchgate.net |

| Catalyst | Acid (H+) | Catalyzes the intramolecular esterification | researchgate.net |

Derivatization and Functionalization of Deacetylcefotaxime Lactone for Mechanistic Studies

While deacetylcefotaxime lactone is a well-known metabolite and impurity of cefotaxime, its use as a starting scaffold for further chemical modification is not extensively reported. ontosight.ai The literature predominantly focuses on its formation, detection, and role as a degradation product. smolecule.comjst.go.jp

One source suggests that the lactone could potentially serve as a precursor for the synthesis of other β-lactam compounds through various structural modifications. smolecule.com However, specific examples of such derivatization or functionalization for the purpose of mechanistic studies are not detailed in the available research. The stability of the lactone ring system makes it a less common starting point for synthetic elaboration compared to more reactive cephalosporin intermediates. Most derivatization strategies in this field are applied to the parent cephalosporin molecules to create new antibiotic agents or to facilitate analysis, rather than modifying the lactone degradation product itself. researchgate.net

Selective Chemical Modification Strategies

The chemical architecture of deacetylcefotaxime lactone offers several sites for selective modification, primarily at the C-7 amino group of the cephalosporin core and the C-3 position associated with the lactone ring. These modifications are pivotal for developing new derivatives with potentially improved stability and biological activity.

One of the key strategies involves the acylation of the C-7 amino group. This reaction allows for the introduction of various side chains, which can significantly influence the compound's antibacterial spectrum and potency. rsc.orgnih.gov The general approach involves the reaction of deacetylcefotaxime lactone with a desired acylating agent, such as an activated carboxylic acid derivative, to form a new amide bond. The choice of the acyl side chain is critical, as it can impact the molecule's affinity for penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. nih.gov

Modifications at the C-3 position have also been extensively explored to enhance the pharmacokinetic and pharmacodynamic properties of cephalosporins. slideshare.net For deacetylcefotaxime lactone, this involves transformations of the lactone ring itself or the synthesis of analogs where the lactone is replaced by other cyclic structures. For instance, the synthesis of C-3-lactonyl substituted cephalosporins has been reported, demonstrating the feasibility of introducing varied lactone moieties at this position. rsc.orgacs.org These modifications can influence the compound's stability against β-lactamases, enzymes that inactivate β-lactam antibiotics. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the functionalization of the C-3 position of the cephalosporin scaffold. rsc.org This methodology allows for the introduction of a wide range of substituents with good functional group tolerance, offering a versatile route to novel analogs.

The following table summarizes some of the key chemical modification strategies applied to cephalosporin scaffolds, which are applicable to deacetylcefotaxime lactone:

| Modification Site | Reaction Type | Reagents and Conditions | Purpose of Modification |

| C-7 Amino Group | Acylation | Activated carboxylic acids, acyl chlorides | To introduce diverse side chains for enhanced antibacterial activity and PBP affinity. nih.gov |

| C-3 Position | Lactone Modification | Opening and re-lactonization with different substituents | To modulate stability and biological activity. |

| C-3 Position | Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst | To introduce a wide array of functional groups for structure-activity relationship studies. rsc.org |

This table provides a generalized overview of modification strategies applicable to the deacetylcefotaxime lactone scaffold based on known cephalosporin chemistry.

Synthesis of Analogs for Structure-Reactivity Relationship Probing

The synthesis of a diverse library of deacetylcefotaxime lactone analogs is crucial for understanding the relationship between chemical structure and biological reactivity. These studies help in identifying the structural motifs that are essential for desired properties such as antibacterial efficacy and resistance to enzymatic degradation.

A significant area of investigation has been the synthesis of C-3-lactamylvinyl cephalosporins. acs.org These analogs, which feature a lactam-containing vinyl group at the C-3 position, have shown promising activity against a range of bacteria, including methicillin-sensitive staphylococci (MSSA) and enterococci. The synthesis of these compounds typically involves a multi-step sequence, starting from a suitable cephalosporin precursor.

The structure-activity relationship (SAR) studies on these analogs have revealed several key insights. For example, the nature of the substituent on the lactam's nitrogen atom and the stereochemistry of the vinyl bond can significantly impact antibacterial activity. acs.org It has been observed that certain substituents on the oxyimino group at the C-7 side chain can confer good Gram-positive activity. acs.org

The following table presents a summary of the structure-activity relationships observed in a series of C-3-lactamylvinyl cephalosporin analogs, which provides a model for the type of data generated in such studies:

| Analog Structure | Modification | Observed Activity |

| γ-lactamyl-E-vinylcephalosporin | R1 = H, non-acidic R2 | Excellent activity against Gram-positive and Gram-negative microbes, including E. faecalis and MSSA. acs.org |

| Varied R1 substituents | Alkyl groups on the oxyimino moiety | Confer good Gram-positive activity. acs.org |

This table is a representative example based on published data for C-3-lactamylvinyl cephalosporins to illustrate the principles of structure-reactivity relationship probing. acs.org

In addition to antibacterial activity, the stability of the analogs against β-lactamases is a critical parameter in SAR studies. Modifications that protect the β-lactam ring from hydrolysis by these enzymes are highly sought after. The introduction of bulky or electron-withdrawing groups at strategic positions can hinder the approach of the β-lactamase enzyme, thereby enhancing the compound's stability and efficacy. nih.gov

Hydrolytic Degradation Mechanisms of the Lactone Moiety

The hydrolytic stability of deacetylcefotaxime lactone is intrinsically linked to its precursor, cefotaxime. The formation of the lactone is itself a result of hydrolysis. The initial step is the hydrolysis of the acetyl group at the 3-position of the cefotaxime molecule to yield deacetylcefotaxime. wdh.ac.id This deacetylated intermediate then undergoes a rapid intramolecular cyclization, an esterification reaction between the newly formed hydroxyl group and the carboxyl group at position 4, to form the stable five-membered lactone ring. researchgate.net Once formed, the lactone is subject to further hydrolytic degradation, primarily involving the cleavage of the characteristic β-lactam ring. researchgate.net

In highly acidic environments (e.g., pH 1.0-1.9), the hydrolysis of the β-lactam bond is catalyzed by hydrogen ions. researchgate.net Concurrently, the deacetylation process that forms the precursor to the lactone is also efficient in acidic media. Studies have shown that the acetyl functions of 3-acetoxymethylcephalosporins are hydrolyzed significantly faster than their β-lactam moieties, leading to the rapid conversion of the resulting deacetyl intermediates into their corresponding lactones. researchgate.net

In the near-neutral pH range (pH 3.0 to 7.0), the degradation is mainly a slow, water-catalyzed or spontaneous cleavage of the β-lactam ring. scribd.com As the pH becomes alkaline (e.g., pH 10.5), the degradation is base-catalyzed. researchgate.net A kinetic study of cefotaxime hydrolysis at pH 10.5 found that the attack of the hydroxyl group on the ester function is the most rapid step in the degradation scheme. researchgate.net While specific kinetic data for the hydrolysis of the isolated lactone is sparse, its stability will be governed by the general principles of β-lactam chemistry, showing susceptibility to both acid and base-catalyzed ring opening.

The hydrolytic degradation of cefotaxime and its subsequent products, including the lactone, results in a complex mixture of compounds. During the alkaline hydrolysis of cefotaxime, several byproducts have been identified. These include the direct lactone precursor, deacetylcefotaxime, as well as the 7-epimer of cefotaxime and the 7-epimer of deacetylcefotaxime. wdh.ac.idresearchgate.net

Once deacetylcefotaxime lactone is formed, its own degradation proceeds. A key degradation pathway is the cleavage of the β-lactam ring. researchgate.net Mass spectrometry studies have identified specific fragments resulting from this process. The lactone, which has a mass-to-charge ratio (m/z) of 396, can degrade to an ion with an m/z of 241. This smaller fragment is formed through the opening of the β-lactam ring followed by the loss of the dihydrothiazine ring and the carboxylate group. usp.br This indicates that the core structure of the molecule undergoes significant breakdown following the initial hydrolysis of the β-lactam bond.

| Precursor Compound | Degradation Condition | Identified Byproducts | Reference |

| Cefotaxime | Alkaline Hydrolysis (pH 10.5) | Deacetylcefotaxime, 7-epimer of cefotaxime, 7-epimer of deacetylcefotaxime, Exocyclic methylene (B1212753) derivative | wdh.ac.id, researchgate.net |

| Deacetylcefotaxime Lactone (m/z 396) | Mass Spectrometry Fragmentation (Implied Hydrolysis) | Fragment ion (m/z 241) from β-lactam ring cleavage and loss of dihydrothiazine ring | usp.br |

Oxidative and Photolytic Transformation Processes

Oxidative degradation can be a significant pathway for the breakdown of cephalosporins. Research on the photocatalytic degradation of cefotaxime, which involves oxidative processes, provides insight into the potential mechanisms for deacetylcefotaxime lactone. In these systems, the degradation is driven by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). nih.gov

The proposed mechanism begins with the generation of these ROS, which are powerful oxidizing agents. The ROS can then interact with the lactone molecule, leading to the formation of peroxylated or hydroxylated intermediates. nih.gov These intermediates are generally unstable and undergo further degradation, breaking down into smaller, more oxidized byproducts, and can ultimately lead to mineralization into carbon dioxide and water. researchgate.net Other potential oxidative reactions include the oxidation of the sulfur atom within the thiazine (B8601807) ring. researchgate.net

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of deacetylcefotaxime lactone. Studies on cefotaxime show that its degradation under UV light at 254 nm results from two competing processes: isomerization and photolysis. researchgate.net This suggests that the lactone derivative would also be susceptible to photolytic cleavage.

The rate of photolytic degradation is influenced by environmental factors, most notably pH. In one study on the photocatalytic degradation of cefotaxime under direct sunlight, the efficiency of the process was highly pH-dependent. nih.gov While direct photolysis without a catalyst showed minimal degradation across the pH range of 2.5 to 12.5, the photocatalytic degradation efficiency increased dramatically from 43.9% at pH 2.5 to a maximum of 99.8% at pH 10.5, before decreasing at higher pH values. nih.gov This indicates that the molecular state of the compound, which is dictated by pH, significantly affects its susceptibility to light-induced degradation pathways. The degradation follows pseudo-first-order kinetics, with the rate constant at the optimal pH of 10.5 being 0.8325 h⁻¹. researchgate.net

| pH | Photocatalytic Degradation Efficiency (%) of Cefotaxime * | Reference |

| 2.5 | 43.9 | nih.gov |

| 8.5 | 90.6 | nih.gov |

| 10.5 | 99.8 | nih.gov |

| 12.5 | 68.5 | nih.gov |

*Data from a 6-hour study on the parent compound, Cefotaxime, which degrades into Deacetylcefotaxime lactone.

Enzymatic Degradation and Biotransformation of Deacetylcefotaxime Lactone

In biological systems, the degradation of deacetylcefotaxime lactone can be mediated by enzymes. The formation of its precursor, deacetylcefotaxime, is a known metabolic step in humans. karger.com The primary enzymatic pathway for the degradation of all β-lactam antibiotics, including the lactone, is through the action of β-lactamase enzymes. researchgate.net

These enzymes catalyze the hydrolytic cleavage of the amide bond in the β-lactam ring, rendering the antibiotic inactive. researchgate.net The resulting product is a cephalosporoate intermediate. researchgate.net Furthermore, studies on related cephalosporins like ceftiofur (B124693) have shown that various microorganisms can facilitate degradation. For instance, several strains of Bacillus, Roseomonas, and Azospirillum have been shown to metabolize ceftiofur, with the primary mechanism being the cleavage of the β-lactam ring. researchgate.net Another example includes Actinoplanes teichomyceticus, which possesses deacylating activity, highlighting the diverse enzymatic capabilities of microorganisms to transform these complex molecules. jst.go.jp This suggests that deacetylcefotaxime lactone in the environment could be similarly biotransformed by microbial enzymes.

Identification and Characterization of Biocatalysts Involved

The biotransformation of deacetylcefotaxime lactone is an area of interest, particularly concerning the enzymes that can mediate its degradation. Research has primarily focused on the broader class of enzymes known as β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. msdmanuals.comwikipedia.org

While specific biocatalysts that exclusively target deacetylcefotaxime lactone are not extensively documented, studies on the metabolism of its parent compound, cefotaxime, provide some insights. Cefotaxime is known to be metabolized into several compounds, including deacetylcefotaxime, which can then form the lactone. karger.com Subsequent degradation of the lactone can be facilitated by β-lactamases, enzymes produced by various bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. wikipedia.orgnih.gov These enzymes are broadly classified into four Ambler classes: A, B, C, and D. msdmanuals.com Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. msdmanuals.com

In addition to enzymatic degradation, photocatalytic degradation using biocatalysts has been explored for the parent compound, cefotaxime. One study utilized biofabricated hematite (B75146) nanoparticles (α-HNPs) as a photocatalyst, which led to the degradation of cefotaxime and the formation of deacetylcefotaxime lactone as an impurity. nih.gov

Mechanistic Studies of Enzyme-Catalyzed Conversions

The mechanism of enzyme-catalyzed conversion of deacetylcefotaxime lactone primarily involves the hydrolysis of its β-lactam ring, a characteristic reaction for this class of antibiotics. smolecule.comnih.gov Serine β-lactamases, for instance, utilize a serine residue in their active site to attack the carbonyl carbon of the β-lactam ring. preprints.org This leads to the formation of a covalent acyl-enzyme intermediate. nih.gov Subsequently, a water molecule attacks this intermediate, leading to deacylation and the release of the hydrolyzed, inactive antibiotic. preprints.org

While the general mechanism of β-lactamase action is well-understood, specific mechanistic studies on the conversion of deacetylcefotaxime lactone are limited. The enzymatic hydrolysis of the lactone by β-lactamases results in the opening of the β-lactam ring, rendering the molecule inactive. wikipedia.orgnih.gov The resulting products are often referred to as metabolites UP1 and UP2, which are stable to further degradation by β-lactamase. karger.com

Thermal Stability Profiles and Associated Degradation Pathways

The thermal stability of deacetylcefotaxime lactone is a critical factor, especially concerning the storage of pharmaceutical products containing its parent compound, cefotaxime. researchgate.net While detailed thermal stability profiles specifically for the lactone are not widely published, information regarding its formation and general stability can be inferred from studies on cefotaxime.

The degradation of cefotaxime is influenced by temperature, and heating can lead to the isomerization of the Δ3-cephem ring. researchgate.net For solid-state deacetylcefotaxime lactone, recommended storage conditions are dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). medkoo.com The solid powder is considered stable for a few weeks during ordinary shipping at ambient temperatures. medkoo.com

Studies on the thermal stability of related cephalosporins, such as ceftazidime, have shown that degradation in the solid state is a first-order reaction, with kinetic and thermodynamic parameters influenced by temperature and humidity. researchgate.net It is plausible that deacetylcefotaxime lactone follows similar degradation kinetics.

Table 1: General Storage Recommendations for Deacetylcefotaxime Lactone (Solid Form)

| Storage Condition | Duration | Temperature | Other Conditions |

| Short-term | Days to weeks | 0 - 4°C | Dry, dark |

| Long-term | Months to years | -20°C | Dry, dark |

| Shipping | Few weeks | Ambient | Non-hazardous chemical |

This table is based on general information from supplier data sheets. medkoo.com

Influence of Matrix Components on Deacetylcefotaxime Lactone Chemical Stability

The chemical stability of deacetylcefotaxime lactone is significantly influenced by its surrounding matrix, including pH and the presence of other components like buffers and excipients. researchgate.net

The formation of deacetylcefotaxime lactone from its precursor, deacetylcefotaxime, is readily facilitated in a highly acidic medium. researchgate.net Studies on the parent compound, cefotaxime, have shown that its degradation is pH-dependent, with degradation rate constants calculated at pH values of 1.9, 4.0, and 9.0. researchgate.net In the pH range of 3.0 to 7.0, the primary degradation process is a slow, water-catalyzed or spontaneous cleavage of the β-lactam nucleus. researchgate.net

Table 2: Factors Influencing the Stability of Related Cephalosporins

| Factor | Influence on Stability |

| pH | Degradation is pH-dependent; lactone formation is favored in acidic conditions. researchgate.net |

| Temperature | Higher temperatures generally decrease stability. unibuc.ro |

| Matrix | The specific components of a formulation can affect degradation rates. unibuc.ro |

Mechanistic and Kinetic Investigations of Deacetylcefotaxime Lactone Formation and Reactivity

Kinetic Studies of Lactone Ring Formation Reactions

The formation of deacetylcefotaxime lactone from deacetylcefotaxime is an intramolecular esterification (lactonization) reaction. The kinetics of this process are influenced by several factors, including pH, temperature, and the composition of the solvent system.

The rate of formation of deacetylcefotaxime lactone is significantly dependent on the pH of the solution. In highly acidic environments, the lactonization of the deacetylated derivative is facilitated. The rate constant for this intramolecular cyclization would be expected to increase as the pH decreases, due to the acid-catalyzed nature of the reaction.

Table 1: Illustrative pH Dependence of the Pseudo-First-Order Rate Constant (kobs) for Deacetylcefotaxime Lactone Formation at a Constant Temperature.

| pH | Relative kobs |

| 2.0 | High |

| 4.0 | Moderate |

| 7.0 | Low |

Note: This table is illustrative and intended to show the expected trend. Specific values require experimental determination.

The rate of deacetylcefotaxime lactone formation is subject to catalysis. Both acid and base catalysis can influence the rate of the preceding deacetylation of cefotaxime (B1668864) and the subsequent lactonization.

Acid Catalysis: In acidic solutions, the carboxylic acid group of deacetylcefotaxime can be protonated, which can facilitate the nucleophilic attack by the hydroxyl group at the C-3 position, leading to lactone formation.

Buffer Catalysis: While buffer catalysis is not extensively documented for this specific reaction, buffer species can potentially influence the rate by acting as general acids or bases.

Solvent Systems: The polarity of the solvent can significantly impact the rate of lactonization. Polar protic solvents can stabilize the transition state of the intramolecular cyclization, thereby increasing the reaction rate. The choice of solvent is a critical parameter in synthetic procedures for related lactone formations. For instance, in organic synthesis, solvents like N,N-dimethylformamide (DMF) and acetonitrile have been shown to be favorable for similar intramolecular cyclization reactions.

Detailed Elucidation of Reaction Mechanisms in Deacetylcefotaxime Lactone Synthesis

The formation of deacetylcefotaxime lactone from deacetylcefotaxime proceeds through an intramolecular nucleophilic acyl substitution reaction.

The primary precursor to deacetylcefotaxime lactone is deacetylcefotaxime . This intermediate is formed from the hydrolysis of the acetyl group at the C-3' position of cefotaxime. Once deacetylcefotaxime is formed, the key mechanistic steps for lactonization involve the activation of the carboxylic acid moiety and the subsequent intramolecular attack by the hydroxyl group.

Under acidic conditions, a likely intermediate is the protonated form of the carboxylic acid group of deacetylcefotaxime. This protonation increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. Following the nucleophilic attack by the C-3' hydroxyl group, a tetrahedral intermediate is formed. The collapse of this tetrahedral intermediate, with the elimination of a water molecule, yields the stable lactone ring.

A detailed analysis of the transition state structure for the lactonization of deacetylcefotaxime would likely require computational modeling studies. However, based on the principles of intramolecular catalysis, the transition state is expected to be a cyclic structure where the C-3' hydroxyl group is in close proximity to the carboxyl carbon. The geometry of this transition state would be influenced by the stereochemistry of the cephalosporin (B10832234) nucleus, which pre-organizes the reacting groups into a favorable conformation for cyclization. The strain of the forming lactone ring and the solvation of the transition state would be critical factors in determining the energy barrier of the reaction.

Mechanisms of Enzymatic Catalysis Involving Deacetylcefotaxime Lactone

The interaction of deacetylcefotaxime with β-lactamase enzymes is a crucial aspect of its biological activity and stability. Deacetylcefotaxime generally exhibits greater stability against β-lactamases compared to its parent compound, cefotaxime.

The typical mechanism of β-lactamase action involves a two-step process: acylation and deacylation.

Acylation: A serine residue in the active site of the β-lactamase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a covalent acyl-enzyme intermediate and the opening of the β-lactam ring.

Deacylation: A water molecule, activated by a basic residue in the active site, attacks the acyl-enzyme intermediate, hydrolyzing the ester bond and regenerating the free enzyme.

While β-lactamases primarily hydrolyze the β-lactam ring, the subsequent fate of the hydrolyzed product can be complex. In the case of deacetylcefotaxime, its increased stability suggests that either the acylation step is significantly slower, or the deacylation is less efficient compared to cefotaxime. The formation of deacetylcefotaxime lactone is generally considered a chemical degradation pathway rather than a direct enzymatic product. However, the enzymatic hydrolysis of the β-lactam ring of deacetylcefotaxime would produce an unstable intermediate that could potentially undergo further non-enzymatic rearrangements, although direct enzymatic catalysis leading to the lactone has not been established as a primary mechanism.

Enzyme-Substrate Binding and Recognition Studies

The binding of a cephalosporin derivative to the active site of a β-lactamase is a highly specific process governed by a series of non-covalent interactions. The active site of serine β-lactamases, a common class of these enzymes, features a catalytic serine residue (e.g., Ser70 in many Class A β-lactamases) that plays a central role in the hydrolysis of the β-lactam ring. nih.govebi.ac.uk

Key interactions that are understood to facilitate the binding of cephalosporin-like molecules in the active site of β-lactamases include:

Hydrogen Bonding: The amide and carboxylate groups of the cephalosporin core form a network of hydrogen bonds with conserved amino acid residues in the active site. For instance, residues such as Lys234 and Ser130 are often implicated in positioning the substrate for catalysis. nih.gov

Shape Complementarity: The three-dimensional structure of the active site cleft is complementary to the shape of the cephalosporin molecule, allowing for a snug fit that orients the scissile β-lactam bond towards the catalytic serine residue.

In the case of deacetylcefotaxime lactone, the presence of the fused lactone ring introduces a significant structural change compared to its parent compound, cefotaxime. This alteration in shape and rigidity would likely influence its binding affinity and orientation within the β-lactamase active site. The lactone moiety may introduce new points of interaction or steric hindrance, which could affect its recognition by the enzyme.

Enzymatic Turnover Kinetics and Mechanism

The enzymatic hydrolysis of cephalosporins by serine β-lactamases generally proceeds through a three-step mechanism:

Formation of a non-covalent Michaelis complex (E-S): The substrate binds to the enzyme's active site.

Acylation: The catalytic serine residue attacks the carbonyl carbon of the β-lactam ring, forming a covalent acyl-enzyme intermediate and opening the β-lactam ring.

Deacylation: A water molecule, often activated by a general base residue (e.g., Glu166 in some Class A β-lactamases), attacks the acyl-enzyme intermediate, hydrolyzing it and releasing the inactive antibiotic, thereby regenerating the free enzyme. nih.gov

For the parent compound, cefotaxime, the rate-limiting step in its hydrolysis by some β-lactamases, such as TEM-1, is the acylation step. nih.gov However, for other enzymes and substrates, deacylation can be rate-limiting. nih.gov The kinetic parameters for the hydrolysis of cefotaxime by various β-lactamases have been determined, providing insight into their efficiency.

| Enzyme | Class | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| CTX-M-14 | A | Not specified | Not specified | 1,000,000 |

| TEM-1 | A | Not specified | Not specified | ~667 |

This table presents kinetic data for the hydrolysis of cefotaxime, the parent drug of deacetylcefotaxime lactone. The data is provided as a reference for the enzymatic reactivity with the core cephalosporin structure. researchgate.net

The formation of deacetylcefotaxime lactone itself is an intramolecular process that can occur spontaneously under certain conditions or may be enzyme-mediated. Once formed, the lactone is generally considered to be microbiologically less active than the parent compound. Its own susceptibility to enzymatic hydrolysis would depend on its ability to be recognized and processed by β-lactamases. The fused lactone ring may alter the stability of the acyl-enzyme intermediate, potentially affecting the deacylation rate.

Structure-Reactivity Relationship Studies of Deacetylcefotaxime Lactone and its Derivatives

The chemical reactivity of cephalosporins is intrinsically linked to their molecular structure. The strained β-lactam ring is the key to their antibacterial activity, but it is also the primary site of inactivation by β-lactamases.

Influence of Substituent Effects on Reactivity Profiles

The reactivity of the cephalosporin core can be significantly modulated by the nature of the substituents at the C3 and C7 positions.

C7-Substituent: The acylamino side chain at the C7 position plays a crucial role in the antibacterial spectrum and resistance to β-lactamases. In deacetylcefotaxime lactone, this is a (2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl group. While this side chain generally has a minor influence on the intrinsic reactivity of the β-lactam ring to alkaline hydrolysis, it is critical for recognition by bacterial penicillin-binding proteins (the targets of β-lactam antibiotics) and β-lactamases. nih.gov

C3-Substituent: The substituent at the C3 position has a more direct impact on the chemical reactivity of the β-lactam ring. In deacetylcefotaxime, this is a hydroxymethyl group, which, upon lactonization, becomes part of the fused furo[3,4-d] nih.govresearchgate.netthiazine (B8601807) ring system. Theoretical calculations and experimental data for various cephalosporins suggest that the nature of the C3 substituent can influence the stability of the transition state during β-lactam ring opening. nih.gov Electron-withdrawing groups at C3 can enhance the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack. frontiersin.org The formation of the lactone ring in deacetylcefotaxime lactone alters the electronic properties at the C3 position, which would in turn affect the reactivity of the β-lactam ring.

A hypothetical modification of the deacetylcefotaxime lactone structure, for example, by introducing different substituents on the aminothiazole ring or altering the methoxyimino group, would be expected to primarily affect its interaction with target proteins rather than the intrinsic chemical reactivity of the β-lactam-lactone core, unless these changes introduce significant electronic or steric effects that can be transmitted to the β-lactam ring.

Stereochemical Aspects of Deacetylcefotaxime Lactone Transformations

The biological activity and interactions of chiral molecules like deacetylcefotaxime lactone are critically dependent on their stereochemistry. The cephalosporin nucleus has defined stereocenters that are essential for its function.

The absolute stereochemistry of the core cephalosporin structure is (6R, 7R). youtube.com The formation of the β-lactam ring during the biosynthesis of cephalosporins has been shown to occur stereospecifically with retention of configuration at C-3 of the cysteine precursor. nih.gov

Transformations involving deacetylcefotaxime lactone, such as enzymatic hydrolysis, would also be expected to be stereoselective. β-Lactamases are chiral catalysts that create a specific three-dimensional environment in their active site. The hydrolysis of the β-lactam ring would proceed through a defined stereochemical pathway, leading to a product with a specific stereochemistry. While the exact stereochemical course of deacetylcefotaxime lactone hydrolysis has not been explicitly detailed in the literature, studies on related cephalosporins indicate that enzymatic reactions are highly stereospecific. For instance, the binding of hydrolyzed cephalosporin products to the active site of some metallo-β-lactamases has been shown to be stereoselective. nih.gov

Any chemical or enzymatic transformation of deacetylcefotaxime lactone would need to consider the inherent chirality of the molecule and the stereochemical preferences of the reagents or enzymes involved. For example, the opening of the lactone ring would generate a new stereocenter if the reaction is stereospecific, and the stereochemical outcome would depend on the reaction mechanism.

Computational and Theoretical Chemistry Studies of Deacetylcefotaxime Lactone

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of deacetylcefotaxime lactone. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A DFT analysis of deacetylcefotaxime lactone would typically involve geometry optimization to find the most stable three-dimensional structure. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can be used to determine various electronic properties that are crucial for understanding the molecule's reactivity. These properties include the distribution of electron density, the energies of the molecular orbitals, and the electrostatic potential.

Key parameters that would be calculated in a DFT study of deacetylcefotaxime lactone are summarized in the table below.

| Calculated Property | Significance for Deacetylcefotaxime Lactone |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. |

| Total Energy | Indicates the overall stability of the molecule. |

| Dipole Moment | Offers insight into the molecule's polarity and solubility. |

| Atomic Charges | Helps to identify electrophilic and nucleophilic sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the molecule's susceptibility to nucleophilic and electrophilic attack. |

| Electrostatic Potential Map | Visualizes the electron-rich and electron-poor regions of the molecule. |

These calculations would provide a foundational understanding of the molecule's intrinsic chemical characteristics.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure and reactivity of deacetylcefotaxime lactone. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For deacetylcefotaxime lactone, the HOMO is likely to be located on the electron-rich regions of the molecule, such as the aminothiazole ring and the sulfur atoms. The LUMO, on the other hand, is expected to be centered on the electron-deficient β-lactam and lactone rings, which are susceptible to nucleophilic attack.

Electron density studies, derived from the calculated wave function, would reveal the distribution of electrons throughout the molecule. This information is critical for identifying regions that are prone to chemical reactions. For instance, the electron density around the carbonyl carbons of the β-lactam and lactone rings would be lower, making them electrophilic and thus targets for nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of deacetylcefotaxime lactone and its interactions with its environment.

Deacetylcefotaxime lactone is a flexible molecule with several rotatable bonds. As a result, it can adopt a variety of different conformations in solution. Understanding the conformational preferences of this molecule is important, as different conformations can have different biological activities and chemical reactivities.

MD simulations can be used to explore the conformational landscape of deacetylcefotaxime lactone by simulating its motion over time. ias.ac.in The resulting trajectory can be analyzed to identify the most stable conformations and the energy barriers between them. This information can be used to understand how the molecule's shape influences its properties. For β-lactam antibiotics in general, conformational analysis has been used to correlate the puckering of the ring systems with biological activity. ias.ac.in

The properties and behavior of deacetylcefotaxime lactone can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent affects the molecule's conformation and dynamics. For example, in a polar solvent like water, the polar groups of deacetylcefotaxime lactone would be expected to form hydrogen bonds with the surrounding water molecules, which would influence its conformational preferences.

Furthermore, MD simulations are a powerful tool for studying the interactions of deacetylcefotaxime lactone with other molecules, such as biological macromolecules. While specific studies on this lactone are not available, MD simulations have been extensively used to investigate the binding of cephalosporins to their target enzymes, such as penicillin-binding proteins (PBPs), and to β-lactamases, the enzymes responsible for antibiotic resistance. nih.govnih.gov Such simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-protein complex and can help in the design of more effective antibiotics. nih.govnih.gov

Computational Prediction of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for their identification and characterization. By calculating the expected spectra and comparing them with experimental data, researchers can confirm the structure of a molecule and gain insights into its electronic and vibrational properties.

For deacetylcefotaxime lactone, computational methods could be used to predict a range of spectroscopic properties, including:

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the 1H and 13C atoms can be calculated using quantum chemical methods. These predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of the observed signals and to confirm the molecule's structure.

Infrared (IR) Spectra: The vibrational frequencies and intensities of the molecule can be calculated, which correspond to the peaks in the IR spectrum. This can help in the identification of the functional groups present in the molecule. For deacetylcefotaxime lactone, characteristic peaks for the C=O stretching vibrations of the β-lactam and lactone rings would be of particular interest.

Ultraviolet-Visible (UV-Vis) Spectra: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum. This provides information about the electronic structure of the molecule and the nature of its chromophores.

The table below summarizes the types of spectroscopic data that can be computationally predicted and their utility.

| Spectroscopic Technique | Predicted Data | Application for Deacetylcefotaxime Lactone |

| NMR | 1H and 13C Chemical Shifts | Structural verification and assignment of experimental spectra. |

| IR | Vibrational Frequencies and Intensities | Identification of functional groups (e.g., C=O, N-H, C-S). |

| UV-Vis | Electronic Transition Wavelengths (λmax) | Characterization of chromophores and electronic structure. |

While experimental data is essential, the computational prediction of spectroscopic properties serves as a powerful complementary tool in the structural elucidation and analysis of deacetylcefotaxime lactone.

Theoretical NMR and Vibrational (IR/Raman) Spectral Prediction

The prediction of nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra through computational means is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and bonding. For deacetylcefotaxime lactone, these theoretical predictions can serve to validate experimental assignments and to understand the influence of its unique structural features on its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical NMR chemical shifts for deacetylcefotaxime lactone can be calculated using quantum chemical methods, most notably Density Functional Theory (DFT). By employing various functionals and basis sets, it is possible to compute the isotropic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Deacetylcefotaxime Lactone using DFT (B3LYP/6-31G)* (Note: This table is illustrative and based on general principles of computational NMR prediction; specific research data for this compound is not publicly available.)

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 165.2 | - | - |

| C4 | 118.5 | H4 | 6.8 |

| C6 | 58.1 | H6 | 5.2 |

| C7 | 59.5 | H7 | 5.7 |

| C8 | 170.8 | - | - |

| C10 | 168.3 | - | - |

| C11 | 65.4 | H11a, H11b | 4.3, 4.5 |

| C13 | 172.1 | - | - |

| C15 (OCH₃) | 53.2 | H15 | 4.0 |

| C16 | 142.7 | - | - |

| C17 | 110.1 | H17 | 6.9 |

This interactive table is a hypothetical representation of data that could be generated through computational NMR studies.

Vibrational (IR/Raman) Spectroscopy:

Theoretical vibrational frequencies and intensities for deacetylcefotaxime lactone can be computed to generate predicted infrared (IR) and Raman spectra. These calculations are typically performed at the harmonic level using DFT, which provides a good approximation of the fundamental vibrational modes. Analysis of these modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the β-lactam ring, the lactone ring, the amide linkage, and the aminothiazole moiety.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups of Deacetylcefotaxime Lactone (Note: This table is illustrative and based on general principles of computational vibrational spectroscopy; specific research data for this compound is not publicly available.)

| Vibrational Mode | Predicted Frequency (IR) (cm⁻¹) | Predicted Frequency (Raman) (cm⁻¹) |

| β-Lactam C=O Stretch | 1785 | 1780 |

| Lactone C=O Stretch | 1760 | 1755 |

| Amide C=O Stretch | 1680 | 1675 |

| C=N Stretch (oxime) | 1640 | 1635 |

| C=C Stretch (thiazole) | 1580 | 1590 |

| N-H Bending (amide) | 1540 | - |

| C-O-C Stretch (lactone) | 1180 | 1185 |

This interactive table is a hypothetical representation of data that could be generated through computational vibrational analysis.

Theoretical Modeling of Reaction Pathways and Energy Barriers

Computational chemistry provides the tools to map out the intricate details of chemical reactions, including the elucidation of reaction mechanisms and the calculation of energy barriers. For deacetylcefotaxime lactone, this is particularly relevant for understanding its formation from cefotaxime (B1668864) and its subsequent degradation pathways.

The degradation of deacetylcefotaxime lactone can proceed through various mechanisms, such as hydrolysis of the β-lactam or lactone rings. Theoretical modeling can be employed to investigate these pathways. By calculating the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. This allows for a step-by-step visualization of the bond-breaking and bond-forming processes. For instance, the hydrolysis of the β-lactam ring, a critical step in the inactivation of β-lactam antibiotics, can be modeled to determine the activation energy and the structure of the transition state, providing insights into its relative stability.

Beyond elucidating mechanisms, computational chemistry can predict the favorability of different reaction pathways and, consequently, the distribution of products. By comparing the calculated activation energies for competing degradation pathways, it is possible to predict which pathway is kinetically favored. For example, theoretical calculations could be used to determine whether the hydrolysis of the β-lactam ring or the lactone ring is more likely to occur under specific pH conditions. Transition state theory can then be used to estimate the rate constants for these reactions, allowing for a quantitative prediction of the product distribution over time. This predictive capability is invaluable for understanding the stability of deacetylcefotaxime lactone and for identifying its potential degradation products in various environments.

Environmental Fate and Transformation Research of Deacetylcefotaxime Lactone

Occurrence and Distribution Studies in Environmental Compartments

Research specifically targeting the occurrence and distribution of deacetylcefotaxime lactone in the environment is limited. However, its formation from parent compounds like cefotaxime (B1668864) and ceftriaxone (B1232239) suggests its likely presence in compartments impacted by anthropogenic activities. chemicalbook.com

Direct monitoring data for deacetylcefotaxime lactone in aquatic systems are not extensively documented in scientific literature. Parent compounds such as ceftriaxone are frequently detected in the effluent of healthcare establishments and municipal wastewater treatment plants, with concentrations ranging from 1.25 to 29.15 µg/mL in one Indian study. nih.gov Conventional wastewater treatment plants are often inefficient at completely removing such complex pharmaceutical molecules, leading to their release into aquatic ecosystems. nih.govudom.ac.tzdntb.gov.ua Given that deacetylcefotaxime lactone is a stable degradation product, its presence in wastewater effluents and receiving surface waters is highly probable, although comprehensive monitoring studies are needed to determine its environmental concentrations.

The presence of deacetylcefotaxime lactone in soil and sediment is also not well-documented. However, the fate of parent cephalosporins provides some insight. Studies have shown that biodegradation is a primary pathway for the elimination of cephalosporins in sediment. The adsorption and degradation kinetics of these parent compounds are influenced by soil and sediment properties. While specific data for the lactone is unavailable, it is plausible that it could be found in soils receiving manure from treated livestock or in sediments downstream from wastewater discharge points.

Environmental Transformation Processes

The transformation of deacetylcefotaxime lactone in the environment is governed by both abiotic and biotic processes, which determine its persistence and ultimate fate.

Abiotic processes, particularly hydrolysis and photolysis, play a significant role in the transformation of cephalosporins and their derivatives.

Hydrolysis: The formation of deacetylcefotaxime lactone is itself a result of hydrolysis. The degradation of cefotaxime involves the deacetylation of the side chain to form deacetylcefotaxime. In a subsequent step, particularly under highly acidic conditions (e.g., pH 1.9), this deacetylated derivative is readily converted to the more stable lactone form. nih.gov The degradation of the beta-lactam nucleus, a core feature of cephalosporins, is catalyzed by water, acid, or base. nih.gov The rate of this hydrolysis is highly dependent on pH and temperature.

Photolysis: Sunlight can also induce the degradation of these compounds. Studies on the parent compound, cefotaxime, show that it undergoes photolysis when exposed to UV light. documentsdelivered.com This process involves the degradation of the δ-3-cephem ring, a core structural component also present in the lactone. documentsdelivered.com Therefore, it is expected that deacetylcefotaxime lactone would also be susceptible to photodegradation in sunlit surface waters, although specific quantum yields and degradation rates for the lactone have not been reported.

The stability of the parent compound cefotaxime under various conditions, which influences the formation of its degradants, is summarized below.

| Condition | Temperature | Stability Duration | Reference |

| Refrigerated | 5°C | Up to 5 days | ijpcbs.comresearchgate.net |

| Room Temperature | 25°C | Up to 24 hours | ijpcbs.comresearchgate.net |

| Accelerated | 45°C | Up to 2 hours | ijpcbs.comresearchgate.net |

This table illustrates the stability of the parent compound, cefotaxime sodium, which is a precursor to deacetylcefotaxime lactone.

While biodegradation is a key removal process for parent cephalosporins in environments like sediment, specific research on the biotic transformation of deacetylcefotaxime lactone by environmental microbial communities is scarce. It is known that some bacteria produce β-lactamase enzymes that can cleave the β-lactam ring, a primary mechanism of antibiotic resistance and degradation. While the lactone itself is microbiologically inactive, its persistence and potential for further transformation by microbial consortia in soil, sediment, and wastewater treatment systems remain an area requiring further investigation.

Persistence and Mobility Assessment in Diverse Environmental Matrices

Assessing the persistence and mobility of deacetylcefotaxime lactone is essential for understanding its potential to contaminate water resources and accumulate in the environment.

Persistence: Persistence is often measured by a compound's half-life in a specific environmental matrix. orst.edu There is no specific half-life data available for deacetylcefotaxime lactone. However, its chemical structure provides clues to its likely behavior. The intramolecular cyclization of deacetylcefotaxime to form the lactone ring results in a more chemically stable molecule. This suggests that the lactone form may be more persistent in the environment than its deacetylated precursor. The persistence of any chemical is categorized based on its half-life, as shown in the table below.

| Persistence Category | Half-Life Range | Environmental Implication |

| Low | < 16 days | Less likely to persist and build up |

| Moderate | 16 to 59 days | Potential for some accumulation |

| High | > 60 days | More likely to build up with repeated inputs |

This table provides general categories for chemical persistence based on half-life, as defined by the National Pesticide Information Center. orst.edu Specific data for Deacetylcefotaxime Lactone is not available.

Mobility: The mobility of a chemical in soil and sediment is largely determined by its tendency to adsorb to particles versus dissolving in water. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). No experimental Koc values for deacetylcefotaxime lactone are available. However, factors such as soil organic matter content, clay content, and pH are known to influence the sorption of related compounds. researchgate.net Given its polar functional groups, it is likely to have some mobility in aquatic systems, but its exact behavior would require specific laboratory studies.

Research on Deacetylcefotaxime Lactone in Advanced Oxidation Processes (AOPs) for Environmental Remediation

Kinetic Studies of Degradation in AOPs

Kinetic studies are fundamental to understanding the efficiency and reaction rates of the degradation of pollutants by AOPs. These studies typically determine reaction rate constants, degradation percentages over time, and the influence of various operational parameters such as oxidant dosage, pH, and temperature.

Despite the recognized utility of AOPs—including ozonation, UV/H₂O₂, and Fenton processes—for the degradation of a wide range of pharmaceuticals, specific kinetic data for the degradation of Deacetylcefotaxime Lactone is not readily found in published scientific literature. Studies on the parent compound, cefotaxime, and other structurally related β-lactam antibiotics indicate that these compounds are susceptible to degradation by AOPs, often following pseudo-first-order kinetics. For example, research on related cephalosporins has demonstrated varying degradation efficiencies depending on the specific AOP employed and the matrix of the water being treated. However, without direct experimental investigation, these findings cannot be directly extrapolated to Deacetylcefotaxime Lactone.

Table 1: Illustrative Data Table for Kinetic Studies of Deacetylcefotaxime Lactone Degradation in AOPs

| AOP Type | Oxidant(s) | Initial Concentration (µg/L) | Apparent Rate Constant (k_app) | Degradation Efficiency (%) | Reaction Time (min) | Reference |

| Ozonation | O₃ | Data not available | Data not available | Data not available | Data not available | Not Available |

| UV/H₂O₂ | UV, H₂O₂ | Data not available | Data not available | Data not available | Data not available | Not Available |

| Fenton | Fe²⁺, H₂O₂ | Data not available | Data not available | Data not available | Data not available | Not Available |

| Photocatalysis | TiO₂, UV | Data not available | Data not available | Data not available | Data not available | Not Available |

This table is illustrative and highlights the absence of specific published data for Deacetylcefotaxime Lactone.

Identification and Characterization of Transformation Products from AOPs

A critical aspect of evaluating AOPs for environmental remediation is the identification and characterization of the transformation products (TPs) that are formed during the degradation process. While the parent compound may be eliminated, the resulting TPs could potentially be more toxic or persistent than the original molecule. The characterization of these byproducts is typically performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

As with kinetic data, specific studies identifying the transformation products of Deacetylcefotaxime Lactone following treatment with AOPs are not currently available in the scientific literature. Research on the ozonation of other pharmaceuticals has shown that complete mineralization is not always achieved, leading to the formation of various intermediate products. nih.govdntb.gov.uanih.gov It is plausible that the application of AOPs to Deacetylcefotaxime Lactone would result in the cleavage of the β-lactam and lactone rings, as well as modifications to the aminothiazole and methoxyimino moieties. However, the precise chemical structures of these potential TPs have not been elucidated.

Table 2: Illustrative Data Table for Transformation Products of Deacetylcefotaxime Lactone from AOPs

| AOP Type | Transformation Product (TP) ID | Chemical Formula | Molecular Weight ( g/mol ) | Proposed Structure | Analytical Method | Reference |

| Ozonation | Not Identified | Not Available | Not Available | Not Available | Not Available | Not Available |

| UV/H₂O₂ | Not Identified | Not Available | Not Available | Not Available | Not Available | Not Available |

| Fenton | Not Identified | Not Available | Not Available | Not Available | Not Available | Not Available |

This table is illustrative and underscores the lack of specific published data on the transformation products of Deacetylcefotaxime Lactone from AOPs.

Advanced Research Applications and Future Directions in Deacetylcefotaxime Lactone Studies

Development of Novel Analytical Probes Utilizing Deacetylcefotaxime Lactone Chemistry

The inherent chemical reactivity of the β-lactam and lactone rings in Deacetylcefotaxime Lactone offers a foundation for the development of novel analytical probes. Although research in this specific area is nascent, the principle is grounded in established chemical biology. The strained ring systems are susceptible to nucleophilic attack, a property that could be harnessed to design "turn-on" fluorescent or colorimetric probes.

Future Research Trajectories:

Enzyme-Activated Probes: Researchers could design probes where the lactone's core structure is appended with a quencher-fluorophore pair. The probe would remain in a non-fluorescent state until it interacts with a specific enzyme, such as a bacterial β-lactamase or a human esterase. Enzymatic cleavage of the β-lactam or lactone ring would disrupt the quenching mechanism, leading to a detectable fluorescent signal. Such probes could be invaluable for studying enzyme activity in complex biological systems.

Environmental Sensors: Given the presence of cephalosporin (B10832234) degradation products in wastewater, probes based on the Deacetylcefotaxime Lactone structure could be developed to detect specific classes of hydrolytic enzymes or chemical conditions in environmental samples, signaling the biological or chemical degradation of β-lactam antibiotics. nih.gov

Exploration of Deacetylcefotaxime Lactone as a Precursor for Novel Chemical Entities in Research

While primarily viewed as a degradation product, Deacetylcefotaxime Lactone possesses a complex chiral structure that can be exploited as a starting material or "building block" for the synthesis of new chemical entities. medkoo.comchemicalbook.com The field of organic synthesis often leverages unique scaffolds from natural or metabolic sources to create diverse molecular libraries for drug discovery and chemical biology.

Potential Synthetic Applications:

Scaffold for Library Synthesis: The fused ring system can serve as a rigid scaffold. Chemical modifications at various sites—such as the aminothiazole ring or by opening and derivatizing the lactone ring—could generate a library of novel compounds. These new molecules could then be screened for a range of biological activities, moving beyond the antibacterial focus of the parent compound.

Inhibitor Development: The lactone moiety itself is a feature of various biologically active natural products. mdpi.com By modifying the Deacetylcefotaxime Lactone structure, it may be possible to design inhibitors of enzymes that interact with lactones, such as certain proteases or esterases, for therapeutic or research purposes. While derivatives have been synthesized from the parent cefotaxime (B1668864) to explore new activities uobasrah.edu.iq, applying this approach to its stable lactone metabolite is a promising, unexplored avenue.

Integration of Systems Biology Approaches (e.g., Metabolomics, Proteomics) in Degradation Studies

Understanding the complete degradation pathway of cefotaxime and its metabolites is crucial for assessing its environmental impact and the potential for developing resistance. The metabolic pathway is known to proceed from Cefotaxime to Desacetylcefotaxime (B1670277), which then forms the Deacetylcefotaxime Lactone. nih.gov However, further degradation products, designated M2 and M3, have been identified, though their formation and biological significance are not fully characterized. nih.gov A systems biology approach would provide a holistic view of these processes.

Methodological Integration:

Metabolomics: Advanced mass spectrometry-based metabolomics can be used to profile the full spectrum of small molecules that appear and disappear during the degradation of Deacetylcefotaxime Lactone under various conditions (e.g., in different bacterial cultures, environmental matrices, or in vitro liver models). This would help definitively identify the M2 and M3 metabolites and any other downstream products. jocpr.com

Proteomics: By analyzing changes in the proteome of microorganisms exposed to Deacetylcefotaxime Lactone, researchers could identify the specific enzymes (e.g., hydrolases, lactonases) responsible for its further breakdown. This has significant implications for understanding microbial resistance and bioremediation strategies.

Transcriptomics: Measuring gene expression changes in response to the lactone can reveal the regulatory networks that microbes use to process and respond to this class of molecules.

This integrated approach would move beyond simple degradation kinetics nih.govnih.gov to a comprehensive, mechanistic understanding of the lactone's fate and biological interactions.

Emerging Methodologies and Technologies Applied to Deacetylcefotaxime Lactone Research

Advances in analytical chemistry are revolutionizing the study of drug metabolites. These technologies provide unprecedented sensitivity and specificity, enabling researchers to detect and characterize molecules like Deacetylcefotaxime Lactone at very low concentrations in complex biological and environmental matrices. benthamscience.com

Key Technologies and Their Applications:

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS allow for highly accurate mass measurements, which is critical for the confident identification of the lactone and its subsequent degradation products without relying solely on reference standards. jocpr.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains the gold standard for quantifying Deacetylcefotaxime Lactone in biological fluids like urine and blood. nih.gov Modern ultra-performance liquid chromatography (UPLC) systems offer faster analysis times and better resolution. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers an alternative separation method that can be advantageous for analyzing charged species and has been successfully applied to the simultaneous analysis of antibiotics and their metabolites, including the lactone.

Voltammetry: Electrochemical methods, such as adsorptive stripping voltammetry, have been developed for the sensitive detection of cefotaxime degradation products, offering a different and potentially portable analytical approach. jlu.edu.cn

The application of these state-of-the-art methods is essential for advancing research into the pharmacokinetics, environmental fate, and chemical biology of Deacetylcefotaxime Lactone.

| Technology | Abbreviation | Primary Application in Lactone Research | Key Advantage |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification in biological and environmental samples | High sensitivity and specificity |

| High-Resolution Mass Spectrometry | HRMS | Structural elucidation of unknown degradation products | High mass accuracy |

| Capillary Electrophoresis-Mass Spectrometry | CE-MS | Simultaneous analysis of multiple metabolites | Orthogonal separation mechanism |

| Adsorptive Stripping Voltammetry | ASV | Sensitive electrochemical detection | Potential for portable sensors |

Interdisciplinary Research Collaborations on Deacetylcefotaxime Lactone's Chemical Biology and Environmental Chemistry

Addressing the complex questions surrounding Deacetylcefotaxime Lactone requires a convergence of expertise from multiple scientific disciplines. The journey of this molecule from a therapeutic byproduct to an environmental entity and a potential research tool necessitates collaborative efforts.

Synergistic Research Areas:

Medicinal Chemistry and Chemical Biology: Synthetic chemists can work on modifying the lactone structure, while chemical biologists can develop assays to test the novel compounds for new biological activities, creating a feedback loop for designing molecules with desired properties. uu.nl

Analytical and Environmental Chemistry: Experts in advanced analytical techniques can collaborate with environmental scientists to develop robust methods for tracking the lactone's persistence, transformation, and ecological impact in various ecosystems, from wastewater treatment plants to surface waters. nih.govnih.gov

Microbiology and Systems Biology: Microbiologists can study the effects of the lactone on diverse microbial communities, while systems biologists can use 'omics' technologies to unravel the molecular mechanisms behind these effects, providing a deeper understanding of antibiotic resistance and degradation pathways.

Such interdisciplinary collaborations are essential to fully unlock the research potential of Deacetylcefotaxime Lactone and to comprehensively understand its role in both clinical and environmental contexts.

Q & A

Basic Research Questions

Q. How can Deacetylcefotaxime lactone be reliably identified and quantified in antibiotic formulations?

- Methodological Answer : Use reversed-phase HPLC with UV detection, referencing pharmacopeial retention criteria (e.g., retention time: 0.20 min) and impurity thresholds (NMT 0.5%) as per USP guidelines . Validate the method using spiked samples and cross-check with UPLC-Q-TOF-MS for structural confirmation, leveraging high-resolution mass spectrometry to distinguish it from co-eluting impurities like ceftriaxone isomers .

Q. What experimental strategies are recommended for structural elucidation of Deacetylcefotaxime lactone?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) to resolve its lactone ring and thiazoleacetamide moieties. Cross-reference spectral data with synthetic standards (CAS 66340-33-8) and pharmacopeial impurity profiles to confirm the structure . For degraded samples, employ forced degradation studies (acid/base hydrolysis, oxidation) to isolate and characterize breakdown products .

Q. How should researchers design studies to investigate the metabolic activity of Deacetylcefotaxime lactone?

- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify phase I/II metabolites. Monitor lactone ring stability via LC-MS and compare pharmacokinetic parameters (e.g., half-life, clearance) with parent compounds like cefotaxime. Include negative controls (e.g., enzyme inhibitors) to validate metabolic pathways .

Advanced Research Questions

Q. What analytical challenges arise when resolving Deacetylcefotaxime lactone from structurally similar β-lactam degradation products?

- Methodological Answer : Optimize chromatographic conditions (e.g., gradient elution, pH-adjusted mobile phases) to separate lactone impurities from β-lactam ring-opened products. Use ion-pairing reagents (e.g., tetrabutylammonium phosphate) to improve peak symmetry and minimize co-elution. Validate specificity via forced degradation and spike-recovery experiments . For conflicting data (e.g., overlapping peaks in HPLC vs. resolved in UPLC), apply multivariate statistical tools (PCA or PLS-DA) to resolve spectral ambiguities .

Q. How can computational modeling predict the reactivity and stability of Deacetylcefotaxime lactone under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model the lactone’s hydrolysis kinetics. Correlate computed free energy barriers (ΔG‡) with experimental rate constants (e.g., log k) under acidic/alkaline conditions. Validate predictions using pH-stress testing and Arrhenius plots to extrapolate shelf-life stability .

Q. What synthetic pathways are feasible for producing Deacetylcefotaxime lactone as a reference standard?

- Methodological Answer : Use enzymatic deacetylation of cefotaxime followed by lactonization under anhydrous acidic conditions (e.g., HCl in ethanol). Monitor reaction progress via TLC and isolate intermediates via flash chromatography. Confirm purity (>98%) by HPLC-ELSD and assign stereochemistry via circular dichroism (CD) spectroscopy .